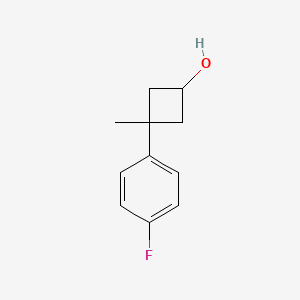![molecular formula C18H23ClFN3O B15313566 1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride](/img/structure/B15313566.png)
1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique spirocyclic structure combined with an indole moiety, which may contribute to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride typically involves multi-step organic reactions. The process may start with the formation of the spirocyclic nonane structure, followed by the introduction of the amino group. The indole moiety is then attached through a series of coupling reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could convert ketone groups to alcohols.
Substitution: The amino and indole groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides may be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(2-Amino-5-azaspiro[3
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Potential use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety may play a crucial role in binding to these targets, while the spirocyclic structure could influence the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(indol-1-yl)ethanone
- 1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-chloroindol-1-yl)ethanone
Uniqueness
The presence of the fluorine atom in 1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride may enhance its biological activity and metabolic stability compared to similar compounds. This unique feature could make it a more potent and selective agent in various applications.
Propriétés
Formule moléculaire |
C18H23ClFN3O |
|---|---|
Poids moléculaire |
351.8 g/mol |
Nom IUPAC |
1-(2-amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C18H22FN3O.ClH/c19-14-4-3-13-5-8-21(16(13)9-14)12-17(23)22-7-2-1-6-18(22)10-15(20)11-18;/h3-5,8-9,15H,1-2,6-7,10-12,20H2;1H |
Clé InChI |
BZFMEHNOQSZNOQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C2(C1)CC(C2)N)C(=O)CN3C=CC4=C3C=C(C=C4)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl4-amino-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-12-carboxylate](/img/structure/B15313493.png)
![2-Tert-butyl 8-ethyl 8-fluoro-6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15313505.png)
![Tert-butyl3-(aminomethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B15313508.png)

![Methyl2-{1-azaspiro[3.3]heptan-3-yl}acetate,trifluoroaceticacid](/img/structure/B15313519.png)

![8-Hydroxymethyl-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B15313531.png)




![(R)-7-Methyl-6-azaspiro[3.4]octane](/img/structure/B15313583.png)
